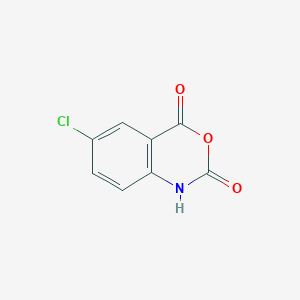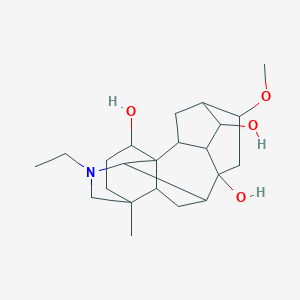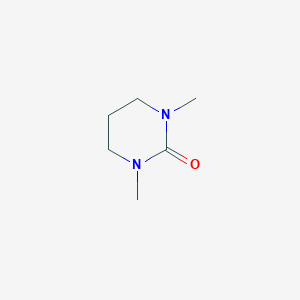
5-氯异靛蓝酸酐
概述
描述
5-Chloroisatoic anhydride: is a chemical compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol . It is an off-white solid that is slightly soluble in dimethyl sulfoxide (DMSO) . This compound is known for its use as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic structures .
科学研究应用
5-Chloroisatoic anhydride has several scientific research applications, including:
作用机制
Target of Action
5-Chloroisatoic anhydride is primarily used as a reagent in the synthesis of 2-acetamidobenzamides . These compounds bear the 2-phenoxy functionality and display antiproliferative activity against certain tumor cell lines . Therefore, the primary targets of 5-Chloroisatoic anhydride are these tumor cells.
Mode of Action
It is known that acid anhydrides, such as 5-chloroisatoic anhydride, undergo hydrolysis and nucleophilic acyl substitution reactions . In the case of 5-Chloroisatoic anhydride, it may interact with its targets (tumor cells) by reacting with nucleophiles present in the cells, leading to changes in the cellular processes.
Biochemical Pathways
Given its role in the synthesis of 2-acetamidobenzamides, it can be inferred that it may affect pathways related to cell proliferation and growth, particularly in tumor cells .
Result of Action
The primary result of the action of 5-Chloroisatoic anhydride is the synthesis of 2-acetamidobenzamides bearing the 2-phenoxy functionality . These compounds have been found to display antiproliferative activity against certain tumor cell lines , indicating that 5-Chloroisatoic anhydride may indirectly contribute to the inhibition of tumor cell growth.
安全和危害
生化分析
Biochemical Properties
It is known that anhydrides like 5-Chloroisatoic anhydride can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, but the specific interactions of 5-Chloroisatoic anhydride are yet to be identified.
Cellular Effects
It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that acid anhydrides can undergo nucleophilic acyl substitution reactions
准备方法
Synthetic Routes and Reaction Conditions: 5-Chloroisatoic anhydride can be synthesized from 5-chloro indole by stirring in a 4:1 mixture of dimethylformamide (DMF) and water for 16 hours at room temperature . The reaction involves the formation of the anhydride ring through cyclization.
Industrial Production Methods: Industrial production methods for 5-chloroisatoic anhydride typically involve the use of phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . These methods are efficient but require careful handling due to the high toxicity of phosgene and its analogs .
化学反应分析
Types of Reactions: 5-Chloroisatoic anhydride undergoes various chemical reactions, including:
Hydrolysis: This reaction produces carbon dioxide and anthranilic acid.
Alcoholysis: This reaction with alcohols forms esters.
Aminolysis: This reaction with amines forms amides.
Common Reagents and Conditions:
Hydrolysis: Water is used as the reagent.
Alcoholysis: Alcohols such as methanol or ethanol are used.
Aminolysis: Amines such as methylamine or ethylamine are used.
Major Products:
Hydrolysis: Anthranilic acid and carbon dioxide.
Alcoholysis: Esters of anthranilic acid.
Aminolysis: Amides of anthranilic acid.
相似化合物的比较
Isatoic anhydride: Similar structure but without the chlorine substituent.
5-Fluoroisatoic anhydride: Similar structure with a fluorine substituent instead of chlorine.
5-Nitroisatoic anhydride: Similar structure with a nitro substituent instead of chlorine.
Uniqueness: 5-Chloroisatoic anhydride is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of products formed in its reactions. The chlorine atom can participate in halogen bonding and other interactions, affecting the compound’s behavior in various chemical and biological contexts .
属性
IUPAC Name |
6-chloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFJMYJVJRSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063592 | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-17-3 | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroisatoic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-chloroisatoic anhydride in organic synthesis?
A1: 5-Chloroisatoic anhydride serves as a versatile building block in synthesizing various heterocyclic compounds. Notably, it is a crucial precursor in preparing 4-quinolinols [, ] and 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones []. These heterocyclic compounds are frequently encountered in medicinal chemistry and drug discovery due to their diverse biological activities.
Q2: How does the structure of 5-chloroisatoic anhydride influence its reactivity?
A2: The presence of an anhydride functionality within the molecule makes it highly reactive towards nucleophiles. [, ] This reactivity allows for facile ring-opening reactions, facilitating the formation of various heterocyclic systems. Additionally, the chlorine atom at the 5-position can influence the reactivity and potentially participate in interactions with biological targets. []
Q3: Can you describe a specific example of how 5-chloroisatoic anhydride has been used to synthesize a biologically relevant molecule?
A3: Researchers have utilized 5-chloroisatoic anhydride in synthesizing [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4H-imidazo[1,5‐a][1,4]benzodiazepine 3‐carboxylate (TCIB). [] TCIB exhibits high affinity for the diazepam-insensitive (DI) subtype of the benzodiazepine receptor (BZR). This selective binding makes TCIB a valuable tool for studying and understanding the complexities of the BZR system and its implications in various neurological processes.
Q4: Are there any studies investigating the crystal structure of 5-chloroisatoic anhydride and its implications?
A4: Yes, a study explored the crystal structure of 5-chloroisatoic anhydride, revealing its crystallization in the noncentrosymmetric space group Pna21. [] The research highlighted the significance of various weak interactions, including N-H...O hydrogen bonds, π-π interactions, C-H...O and lone pair-π interactions, and C-Cl...π interactions, in dictating the three-dimensional arrangement of molecules within the crystal lattice.
Q5: Beyond its synthetic utility, has 5-chloroisatoic anhydride shown potential in any biological applications?
A5: Research indicates that nanoparticles functionalized with 5-chloroisatoic anhydride demonstrate selective uptake by pancreatic cancer cells in mice. [] This finding suggests the potential of 5-chloroisatoic anhydride as a targeting moiety for diagnostic or therapeutic applications related to pancreatic cancer. Further research is necessary to explore this avenue thoroughly.
Q6: Are there any known challenges or limitations associated with using 5-chloroisatoic anhydride?
A7: One study highlighted a limitation regarding the use of dimethyl carbonate for the N-methylation of 5-chloroisatoic anhydride. [] It was observed that dimethyl carbonate induced a ring-cleavage reaction, leading to undesired byproducts. This finding underscores the importance of carefully selecting reagents and optimizing reaction conditions when working with 5-chloroisatoic anhydride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)



![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)



